molecular formula C8H9NO3 B1528359 6-(2-Hydroxyethoxy)nicotinaldehyde CAS No. 1011487-86-7

6-(2-Hydroxyethoxy)nicotinaldehyde

Cat. No. B1528359
Key on ui cas rn: 1011487-86-7
M. Wt: 167.16 g/mol
InChI Key: JKVDEQIUVMTXNC-UHFFFAOYSA-N
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Patent
US08653109B2

Procedure details

3.49 g (31.08 mmol) of potassium tert-butoxide are added to a solution of 3.51 g (56.51 mmol) of 1,2-ethanediol in 80 ml of dry DMF, and the mixture is stirred at RT for 15 min 4.0 g (28.26 mmol) of 6-chloronicotinaldehyde are then added. The reaction solution is stirred at RT for 20 h. The mixture is then poured into 200 ml of a 1:1 mixture of ethyl acetate and saturated sodium bicarbonate solution. The phases are separated, and the aqueous phase is then extracted with ethyl acetate (two times 100 ml each). The combined organic phases are washed with water (two times 100 ml each). The organic phase is dried over magnesium sulphate. After removal of the solvent on a rotary evaporator, the crude product is purified chromatographically on silica gel 60 (mobile phase: cyclohexane/ethyl acetate 2:1).
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
3.51 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH2:7]([OH:10])[CH2:8][OH:9].Cl[C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[CH:14][N:13]=1.C(=O)(O)[O-].[Na+]>CN(C=O)C.C(OCC)(=O)C>[OH:9][CH2:8][CH2:7][O:10][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[CH:14][N:13]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3.49 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
3.51 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=NC=C(C=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution is stirred at RT for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is then extracted with ethyl acetate (two times 100 ml each)
WASH
Type
WASH
Details
The combined organic phases are washed with water (two times 100 ml each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the crude product is purified chromatographically on silica gel 60 (mobile phase: cyclohexane/ethyl acetate 2:1)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
OCCOC1=NC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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